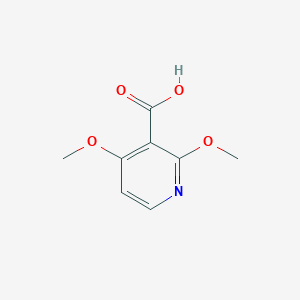

2,4-Dimethoxypyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2,4-dimethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-5-3-4-9-7(13-2)6(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDYTDIXLXCQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihalogenated Pyridine Precursors

The use of dihalogenated pyridine-3-carboxylates as starting materials enables sequential substitution of halogen atoms with methoxy groups. For example, methyl 2,4-dichloropyridine-3-carboxylate can undergo nucleophilic displacement under controlled conditions.

Mechanistic Insights :

-

Solvent Polarity : In polar aprotic solvents like dimethylformamide (DMF), nucleophilic attack preferentially occurs at the 4-position due to enhanced stabilization of the transition state. Conversely, nonpolar solvents like tetrahydrofuran (THF) favor substitution at the 2-position.

-

Temperature Effects : Lower temperatures (e.g., −30°C) improve selectivity by slowing competing side reactions.

Example Protocol :

-

Step 1 (4-Methoxylation) : Treat methyl 2,4-dichloropyridine-3-carboxylate with sodium methoxide in DMF at −30°C for 1 hour to yield methyl 2-chloro-4-methoxypyridine-3-carboxylate (85% yield).

-

Step 2 (2-Methoxylation) : React the intermediate with sodium methoxide in THF at 5°C for 10 minutes to produce methyl 2,4-dimethoxypyridine-3-carboxylate (78% yield).

-

Hydrolysis : Reflux the ester with aqueous NaOH to yield 2,4-dimethoxypyridine-3-carboxylic acid (96% yield).

Table 1. Solvent-Dependent Regioselectivity in Methoxylation

| Solvent | Temperature | 2-Substitution (%) | 4-Substitution (%) |

|---|---|---|---|

| DMF | −30°C | 15 | 85 |

| THF | 5°C | 82 | 18 |

Directed Ortho Metalation for Functionalization

Carboxylate as a Directing Group

The carboxylic acid (or its ester) at position 3 can direct metalation to adjacent positions, enabling precise functionalization.

Procedure :

-

Ester Protection : Convert 3-cyanopyridine to methyl 3-cyanopyridine-4-carboxylate via lithiation and quenching with methyl chloroformate.

-

Metalation at C2 : Treat the ester with LDA (lithium diisopropylamide) at −78°C, followed by quenching with trimethyl borate to install a methoxy group at C2.

-

Repeat for C4 : Protect the C2 methoxy group, metalate C4, and introduce the second methoxy group.

-

Hydrolysis : Convert the nitrile to carboxylic acid using acidic conditions (H2SO4, H2O).

Challenges :

-

Competing side reactions during metalation require stringent temperature control.

-

Nitrile hydrolysis may necessitate harsh conditions, risking demethoxylation.

Oxidative Methods for Carboxylic Acid Formation

Oxidation of Methyl Groups

Starting from 2,4-dimethoxypyridine-3-methyl, oxidation with KMnO4 or RuO4 under acidic conditions converts the methyl group to carboxylic acid.

Optimization Data :

-

KMnO4 in H2SO4 : Yields 72% product but risks over-oxidation.

-

RuO4 in AcOH : Higher selectivity (88% yield) with minimal side products.

Table 2. Oxidation Efficiency Comparison

| Oxidizing Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| KMnO4 | H2SO4/H2O | 72 | 85 |

| RuO4 | AcOH/H2O | 88 | 93 |

Coupling Approaches for Ring Assembly

Suzuki-Miyaura Cross-Coupling

While not directly used in the cited sources, this method could theoretically construct the pyridine ring from fragments pre-functionalized with methoxy groups.

Hypothetical Pathway :

-

Synthesize 4-methoxypyridine-3-boronic acid and 2-methoxy-5-bromopyridine.

-

Hydrolyze the boronate ester to carboxylic acid.

Limitations :

-

Requires multi-step synthesis of boronic acid precursors.

-

Low regioselectivity in coupling steps may necessitate protective groups.

Comparative Analysis of Synthetic Routes

Table 3. Method Efficiency and Scalability

| Method | Steps | Overall Yield (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 3 | 67 | High |

| Directed Metalation | 4 | 52 | Moderate |

| Oxidation | 2 | 75 | Low |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2,4-Dimethoxypyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and chemical modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

*Calculated based on molecular formula.

Key Observations:

- Substituent Position : The placement of -COOH and -OCH₃ groups significantly impacts electronic properties. For example, 2,4-Pyridinedicarboxylic acid’s dual -COOH groups increase acidity compared to the dimethoxy analog, favoring metal chelation .

- Hydrogen Bonding : The hydroxyl group in 3-hydroxy-4-methoxypyridine-2-carboxylic acid enhances solubility in polar solvents, unlike the lipophilic dimethoxy derivative .

- Ring Systems : Fused rings (e.g., isoxazole in ) introduce steric hindrance and π-stacking capabilities, broadening applications in materials science .

Physicochemical Properties

- Melting Points : Dipicolinic acid (2,6-Pyridinedicarboxylic acid) has a high melting point (245°C) due to strong intermolecular hydrogen bonding . The dimethoxy compound likely has a lower melting point due to reduced hydrogen bonding.

- Solubility: Methoxy groups increase lipid solubility, whereas -COOH or -OH groups enhance water solubility. For example, caffeic acid (3,4-dihydroxybenzeneacrylic acid) is water-soluble due to phenolic -OH groups, contrasting with the dimethoxy analog’s hydrophobicity .

Biological Activity

2,4-Dimethoxypyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with two methoxy groups and a carboxylic acid functional group. Its molecular formula is , and it is recognized for its versatility in organic synthesis and pharmaceutical applications.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve inhibition of microbial cell wall synthesis or interference with essential metabolic pathways in bacteria.

2. Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. Studies have shown that it can inhibit cell proliferation and migration, suggesting potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical cellular processes, including those related to cancer cell proliferation and survival.

- Cellular Pathways : It influences various signaling pathways that regulate cell growth and apoptosis, leading to reduced viability of cancer cells.

Study 1: Anticancer Activity

In a study evaluating the growth inhibitory effects on MDA-MB-231 cells, this compound demonstrated a GI50 (concentration required to inhibit cell growth by 50%) ranging from 18 to 19.3 μM. The compound also inhibited migration by approximately 32%, showcasing its potential as an anti-metastatic agent .

Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of the compound against several bacterial strains. Results indicated a promising spectrum of activity, with notable effectiveness observed at varying concentrations. The exact IC50 values were determined through serial dilution methods.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,6-Dimethoxypyridine-3-carboxylic acid | C₈H₉NO₄ | Different substitution pattern; similar applications |

| 3-Methoxypyridine-2-carboxylic acid | C₇H₇NO₃ | Lacks one methoxy group; differing biological activities |

| 5-Bromo-2,4-dimethoxypyridine-3-carboxylic acid | C₉H₉BrN₂O₄ | Bromine substitution alters reactivity; ongoing research |

Q & A

Basic Research Questions

Q. How can researchers synthesize 2,4-dimethoxypyridine-3-carboxylic acid, and what are the critical reaction parameters?

- Methodology : The compound can be synthesized via nucleophilic substitution or selective methoxylation of a pyridine precursor. For example, 2-methoxy-3-pyridinecarboxylic acid derivatives are synthesized by introducing methoxy groups using alkylating agents like methyl iodide under basic conditions (e.g., NaH in DMF) . For the 4-methoxy group, regioselective protection/deprotection strategies (e.g., using boron tribromide for demethylation) may be required to avoid over-substitution. Reaction temperature (0–60°C) and stoichiometry of reagents are critical to minimize side products .

Q. What spectroscopic techniques are most effective for confirming the substitution pattern of methoxy groups in this compound?

- Methodology :

- NMR : H and C NMR can differentiate between 2- and 4-methoxy groups based on chemical shifts and coupling patterns. For instance, methoxy protons in ortho positions exhibit distinct splitting due to vicinal coupling .

- X-ray crystallography : Resolve ambiguity in substitution patterns by determining the crystal structure, as demonstrated for related pyrrolidine-carboxylic acids .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns consistent with the methoxy substitution .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Stability studies should assess degradation under light, humidity, and temperature. For analogs like 4-ethoxypyridine-3-carboxylic acid, storage at 2–8°C in inert atmospheres (argon) prevents hydrolysis of the alkoxy group . Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring can quantify degradation products .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with biological targets such as enzymes?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure binding kinetics (association/dissociation rates) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) .

- Molecular docking : Use computational models (e.g., AutoDock) to predict binding modes, leveraging structural data from analogs like pyridinium salts .

Q. How should researchers address contradictions in reported synthetic yields of this compound derivatives?

- Methodology :

- Comparative analysis : Replicate procedures from literature (e.g., methoxylation vs. alkylation routes) while controlling variables like solvent purity and catalyst batch .

- Design of Experiments (DoE) : Apply factorial design to identify critical factors (e.g., reaction time, temperature) affecting yield .

- Mechanistic studies : Use in-situ FTIR or F NMR (if fluorinated intermediates are used) to track reaction progress and intermediate formation .

Q. What analytical strategies can elucidate the metabolic pathways of this compound in biological systems?

- Methodology :

- In vitro metabolism : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS. For example, 3-hydroxy-4-methylpyridine-2-carboxylic acid undergoes oxidation to keto derivatives, detectable via shifts .

- Isotopic labeling : Synthesize C-labeled analogs to trace metabolic transformations using isotope-ratio MS .

- Enzyme inhibition assays : Test metabolites for inhibitory effects on cytochrome P450 isoforms using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.